Cas no 565237-26-5 (2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile)

2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile is a heterocyclic organic compound featuring a benzoxazole core substituted with a dimethylamino group at the 2-position and a cyano group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich benzoxazole moiety enhances reactivity in cross-coupling and cyclization reactions, while the cyano group offers versatility for further functionalization. The compound's stability under standard conditions and compatibility with diverse reaction conditions make it a practical choice for research and industrial applications. Its well-defined molecular architecture supports precise modifications in drug discovery and material science.
2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile structure
565237-26-5 structure
Product Name:2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile
CAS No:565237-26-5
MF:C10H9N3O
MW:187.197961568832
CID:3321378
PubChem ID:69218842
Update Time:2025-06-08

2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-BENZOXAZOLECARBONITRILE, 2-(DIMETHYLAMINO)-
    • 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile
    • 846-489-1
    • 565237-26-5
    • AKOS026727697
    • EN300-108324
    • VHWXSIMZUPEVKQ-UHFFFAOYSA-N
    • CS-0231435
    • QXA23726
    • Z1416222814
    • G49602
    • SCHEMBL4855897
    • Inchi: 1S/C10H9N3O/c1-13(2)10-12-8-5-7(6-11)3-4-9(8)14-10/h3-5H,1-2H3
    • InChI Key: VHWXSIMZUPEVKQ-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C#N)C=C2N=C1N(C)C

Computed Properties

  • Exact Mass: 187.074561919Da
  • Monoisotopic Mass: 187.074561919Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 53.1Ų

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2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile Related Literature

Additional information on 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile

Professional Introduction to 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile (CAS No. 565237-26-5)

2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 565237-26-5, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The benzoxazole core structure, combined with the nitrile and dimethylamino substituents, endows this molecule with a rich chemical profile that makes it a valuable candidate for further exploration.

The benzoxazole moiety is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules that exhibit various pharmacological effects. The presence of the nitrile group at the 5-position introduces a polar and electron-withdrawing character to the molecule, which can influence its interactions with biological targets. Additionally, the dimethylamino group at the 2-position contributes to the compound's basicity and can enhance its binding affinity to certain receptors.

Recent research has highlighted the importance of benzoxazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications in the benzoxazole scaffold can lead to compounds with enhanced efficacy and reduced side effects. For instance, derivatives of benzoxazole have been investigated for their potential in treating neurological disorders, inflammation, and infectious diseases. The compound 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile represents a promising derivative that warrants further investigation.

In particular, the nitrile group in this molecule can undergo various chemical transformations, such as hydrolysis or reduction, which can be exploited to synthesize more complex derivatives. These transformations can alter the electronic properties of the molecule and potentially enhance its biological activity. The dimethylamino group also offers opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

The synthesis of 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted aromatic aldehydes and hydroxamic acids, followed by cyclization and subsequent functional group modifications. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional substituents into the benzoxazole core.

The pharmacological profile of this compound has been studied in various preclinical models. Preliminary findings suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For example, it has shown potential in inhibiting kinases that are overexpressed in cancer cells, making it a candidate for further development as an anticancer agent. Additionally, its ability to interact with neurotransmitter receptors has raised interest in its potential as a therapeutic for neurological disorders.

The chemical stability of 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile is another critical factor that must be considered during its synthesis and application. The presence of both the nitrile and dimethylamino groups can influence its reactivity under different conditions. Stability studies are essential to determine optimal storage conditions and to prevent degradation that could compromise its efficacy.

In conclusion, 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile (CAS No. 565237-26-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutic agents. Further research is needed to fully elucidate its biological activities and optimize its synthetic pathways. As our understanding of medicinal chemistry continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.

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